molecular formula C11H15NO B7963512 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline

6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B7963512
M. Wt: 177.24 g/mol
InChI Key: JYGWFRHNZYJKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline is a tetrahydroisoquinoline derivative characterized by a methoxy group at the 6-position and a methyl group at the 5-position of its partially saturated isoquinoline core. The methoxy group enhances solubility and polar interactions, while the methyl group contributes to steric bulk and lipophilicity, influencing metabolic stability and target binding .

Properties

IUPAC Name

6-methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-10-5-6-12-7-9(10)3-4-11(8)13-2/h3-4,12H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGWFRHNZYJKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCNC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Reaction

Condensation of β-arylethylamines with carbonyl compounds under acidic conditions forms tetrahydroisoquinolines. The patent EP4177253A1 demonstrates this in a multi-step synthesis of a fluorobenzooxazolyl derivative, where methyl (S)-5-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a key intermediate. The methoxy group is introduced early via benzyl protection, followed by deprotection—a strategy applicable to 6-methoxy-5-methyl targets.

Detailed Methodologies for 6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline

Synthesis via Benzyl-Protected Intermediates

The patent EP4177253A1 outlines a protocol for synthesizing tetrahydroisoquinoline derivatives with methoxy substituents. While the target compound in this patent includes a fluorobenzooxazolyl group, the core tetrahydroisoquinoline structure is constructed through the following steps:

  • Benzyl Protection : Methyl (S)-5-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is synthesized by reacting 5-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base.

  • Functionalization : The benzyl-protected intermediate undergoes nucleophilic substitution with 2-chloro-6-fluorobenzo[d]oxazole to introduce the heterocyclic moiety.

  • Deprotection : Hydrogenolysis with palladium on carbon removes the benzyl group, yielding the free hydroxyl derivative, which is subsequently methylated to restore the methoxy group.

Adaptation for 5-Methyl Substituent :
To introduce the 5-methyl group, a Friedel-Crafts alkylation or directed ortho-metalation could precede cyclization. For instance, using tert-butyl lithium to deprotonate the aromatic ring at the 5-position, followed by quenching with methyl iodide, would install the methyl group regioselectively.

Salt Formation: Hydrobromide Derivative

The hydrobromide salt of 6-methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline (CAS#1579517-37-5) is described in. The preparation involves:

  • Free Base Synthesis : The tetrahydroisoquinoline base is synthesized via cyclization, likely using methods analogous to those in or.

  • Acid-Base Reaction : The free base is treated with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol or water), yielding the hydrobromide salt.

ParameterValueSource
Molecular FormulaC₁₁H₁₆BrNO
Molecular Weight258.15 g/mol
YieldNot reported

Catalytic Hydrogenation for Deprotection

The synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in highlights the use of hydrogenation to remove benzyl protecting groups. This method is critical for deprotecting methoxy or methyl-substituted intermediates:

  • Reaction Conditions :

    • Catalyst: 5% Pd/C

    • Solvent: Methanol or ethanol

    • Pressure: 1–2 atm H₂

    • Temperature: 50–60°C

  • Key Data :

    • Yield: 91–93% after recrystallization

    • Purity: >99% HPLC

Application to 6-Methoxy-5-methyl Derivative :
Similar conditions could deprotect benzyl- or other aryl-protected intermediates, enabling the isolation of the free tetrahydroisoquinoline.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR data for related compounds provides insight into the structural confirmation of 6-methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline:

  • Methyl Group (5-position) : A singlet at δ 2.3–2.5 ppm integrates for 3H, consistent with a methyl group attached to an aromatic ring.

  • Methoxy Group (6-position) : A singlet at δ 3.7–3.9 ppm (3H) corresponds to the methoxy substituent.

  • Tetrahydroisoquinoline Protons : Multiplets between δ 2.7–3.4 ppm (4H) and δ 3.5–4.3 ppm (2H) represent the piperidine and bridgehead protons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra of analogous compounds show [M+H]⁺ peaks at m/z 258.15 for the hydrobromide salt, aligning with the molecular formula C₁₁H₁₆BrNO.

Challenges and Optimization Opportunities

  • Regioselectivity : Installing the methyl group at the 5-position requires precise control to avoid ortho/meta byproducts. Directed ortho-metalation or catalytic C–H activation could improve selectivity.

  • Deprotection Efficiency : Hydrogenolysis conditions must balance reaction speed and catalyst longevity. Substituting Pd/C with Raney nickel may reduce costs for large-scale synthesis.

  • Salt Formation : The choice of acid (e.g., HBr vs. HCl) impacts solubility and crystallinity. Screening counterions could optimize pharmaceutical properties .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce decahydroisoquinoline derivatives .

Scientific Research Applications

Analgesic Activity

One of the most notable applications of 6-MIQ is its role as a selective κ-opioid receptor agonist. This property is particularly relevant for pain management as it may provide analgesic effects without the severe side effects associated with traditional opioids like morphine. Research indicates that 6-MIQ exhibits high affinity for the κ-opioid receptor and demonstrates significant analgesic activity in animal models .

Key Findings:

  • Analgesic Tests : In studies using mouse models, 6-MIQ showed effective pain relief comparable to established analgesics while minimizing dependence risks associated with μ-opioid receptor agonists .
  • Pharmaceutical Formulations : The compound can be formulated into various pharmaceutical preparations such as tablets and injections for therapeutic use .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives, including 6-MIQ, have been studied for their neuroprotective properties. They are believed to exert protective effects against neurotoxicity and neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Applications in Neurodegeneration:

  • Parkinson's Disease : Compounds similar to 6-MIQ have shown potential in inhibiting mitochondrial dysfunction linked to Parkinson's disease, suggesting a neuroprotective role .
  • Cognitive Disorders : The modulation of serotonin and melatonin receptors by isoquinoline derivatives may offer therapeutic avenues for treating cognitive impairments and mood disorders .

Antimicrobial Activity

Isoquinolines are known for their antibacterial and antifungal properties. The structural characteristics of 6-MIQ may contribute to its effectiveness against certain pathogens, making it a candidate for further exploration in antimicrobial therapies .

Case Studies and Research Findings

StudyFocusFindings
Analgesic EffectsDemonstrated significant pain relief in mouse models with low side effects compared to morphine.
NeurotoxicityIdentified inhibitory effects on mitochondrial function relevant to Parkinson's disease.
Antitumor ActivityRelated compounds showed antiproliferative effects against cancer cell lines.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with various molecular targets. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, which suggests its potential role in modulating neurotransmitter activity . The compound may also influence the release of neurotransmitters such as dopamine and GABA under specific conditions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Substituent positions and electronic properties critically influence reactivity, binding affinity, and pharmacokinetics. Key comparisons include:

Compound Name Substituents Key Properties
6-Methoxy-5-methyl-THIQ 6-OCH₃, 5-CH₃ Balanced lipophilicity/solubility; potential CNS activity
6-Methoxy-THIQ (CAS 42923-77-3) 6-OCH₃ Higher polarity than 5-methyl analog; reduced steric hindrance
5-Methoxy-THIQ (CAS 103030-70-2) 5-OCH₃ Positional isomerism alters electron density distribution
6,7-Dimethoxy-THIQ derivatives 6-OCH₃, 7-OCH₃ Enhanced polarity and π-π stacking; used in selective receptor antagonism
6-Trifluoromethyl-THIQ hydrochloride 6-CF₃ Electron-withdrawing CF₃ group increases metabolic resistance

Key Insights :

  • The 5-methyl group in the target compound introduces steric effects that may improve metabolic stability compared to unsubstituted or hydroxy-containing analogs.
  • 6-Methoxy enhances solubility compared to alkyl or halogen substituents, as seen in 6-trifluoromethyl derivatives .

Comparison with Other Derivatives :

  • 6-Trifluoromethyl-THIQ : Requires fluorination steps, increasing synthetic complexity .
  • 6-Bromo-8-methoxy-THIQ : Bromination at the 8-position necessitates regioselective control .

Physicochemical Properties

  • LogP : The target’s logP is expected to be intermediate—higher than 6-methoxy-THIQ (due to 5-CH₃) but lower than 6-CF₃ derivatives.
  • Solubility : Methoxy groups improve aqueous solubility compared to alkylated analogs like 1-phenyl-THIQ .
  • Crystallinity : Methyl groups may reduce crystallinity, complicating purification compared to hydrochloride salts (e.g., 6-nitro-THIQ hydrobromide) .

Biological Activity

6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline (6-MeO-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of 6-MeO-THIQ, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6-MeO-THIQ is characterized by a methoxy group at the 6-position and a methyl group at the 5-position of the tetrahydroisoquinoline framework. Its structural formula can be represented as follows:

C11H13N(Molecular Weight 175.23 g mol)\text{C}_{11}\text{H}_{13}\text{N}\quad (\text{Molecular Weight }175.23\text{ g mol})

Antioxidant Activity

Research has indicated that 6-MeO-THIQ exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. The compound's ability to modulate oxidative stress markers suggests potential applications in neurodegenerative diseases where oxidative damage is prevalent .

Neuroprotective Effects

6-MeO-THIQ has been studied for its neuroprotective effects against neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium). In a comparative study, it was found to inhibit mitochondrial complex I with an IC50 value of approximately 0.38mM0.38\,\text{mM}, demonstrating superior potency compared to other isoquinoline derivatives . This inhibition suggests a mechanism through which 6-MeO-THIQ may protect neuronal cells from apoptosis induced by toxic agents.

Anticancer Activity

The anticancer potential of 6-MeO-THIQ has also been explored. In studies involving various cancer cell lines, including breast cancer cells (MDA-MB-231), the compound demonstrated significant growth-inhibitory effects. The mechanism appears to involve apoptosis induction through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins and activation of caspases .

The biological activity of 6-MeO-THIQ can be attributed to its interaction with specific molecular targets:

  • Mitochondrial Complex I Inhibition : By inhibiting complex I, 6-MeO-THIQ disrupts mitochondrial respiration, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
  • Antioxidant Pathways : The compound enhances endogenous antioxidant defenses by upregulating genes associated with antioxidant enzyme production, thereby mitigating oxidative damage .
  • Apoptotic Signaling : It activates apoptotic pathways through modulation of Bcl-2 family proteins and caspase activation, promoting cell death in cancerous cells .

Case Study 1: Neuroprotection Against MPP+

In a study assessing the neuroprotective effects of various THIQ derivatives, 6-MeO-THIQ was shown to significantly reduce neuronal cell death induced by MPP+. The protective effect was attributed to its ability to maintain mitochondrial integrity and reduce ROS levels .

Case Study 2: Anticancer Efficacy

In vitro testing on breast cancer cell lines revealed that treatment with 6-MeO-THIQ resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways, with notable increases in Bax/Bcl2 ratios and caspase activity .

Comparative Analysis with Related Compounds

CompoundIC50 (mM)Biological Activity
6-Methoxy-1,2,3,4-tetrahydroisoquinoline0.38Complex I inhibition
N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline0.36Complex I inhibition
Isoquinoline~22Weak complex I inhibition

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 6-methoxy-5-methyl-tetrahydroisoquinoline derivatives, and how can reaction conditions be optimized?

Answer: Key synthetic routes involve cyclization of substituted benzaldehydes or phenylacetic acids with amines, followed by functionalization. For example:

  • Bischler-Napieralski cyclization : Reacting 3,4-dimethoxyphenylacetic acid with methylamine derivatives using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF .
  • Reductive amination : NaBH₄ or LiAlH₄ reduction of intermediate imines formed from aldehydes and amines .
    Optimization includes adjusting solvent polarity (DMF for polar intermediates), temperature (80°C for cyclization), and catalysts (Raney Ni for selective reductions) .

Q. How is structural characterization performed for 6-methoxy-5-methyl-tetrahydroisoquinoline derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at δ 3.2–3.8 ppm) and stereochemistry .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 159.10489 for C₁₁H₁₃N) .
  • X-ray crystallography : Resolves absolute configuration, critical for chiral centers in tetrahydroisoquinolines .

Q. Table 1: Computed Physicochemical Properties (Example)

PropertyValueSource
Exact Molecular Weight159.10489 g/mol
XLogP (Hydrophobicity)1.8
Hydrogen Bond Acceptors1
Topological Polar Surface3.2 Ų

Q. What in vitro models are used to assess the biological activity of 6-methoxy-5-methyl-tetrahydroisoquinoline derivatives?

Answer:

  • Dopaminergic cell lines : SH-SY5Y cells evaluate neurotoxicity or neuroprotection via oxidative stress markers (e.g., ROS assays) .
  • Enzyme inhibition assays : Competitive binding studies with receptors (e.g., σ-receptors) using radiolabeled ligands .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) in 6-methoxy-5-methyl-tetrahydroisoquinoline derivatives influence biological activity?

Answer:

  • Chiral resolution : Use chiral HPLC (e.g., amylose-based columns) or asymmetric synthesis with enantiopure amines .
  • Pharmacological profiling : (S)-enantiomers often show higher receptor affinity due to spatial compatibility with binding pockets. For example, (S)-1-phenyl-tetrahydroisoquinoline derivatives exhibit enhanced σ-receptor antagonism .

Q. What analytical techniques resolve contradictions in reported biological data for tetrahydroisoquinoline derivatives?

Answer:

  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
  • Dose-response studies : Re-evaluate EC₅₀/IC₅₀ values across multiple cell lines to rule out model-specific artifacts .
    Example: Discrepancies in neurotoxicity between SH-SY5Y cells and in vivo rat models may arise from metabolic activation differences .

Q. How can computational methods predict the metabolic stability of 6-methoxy-5-methyl-tetrahydroisoquinoline derivatives?

Answer:

  • In silico ADME tools : SwissADME or ADMETLab predict cytochrome P450 (CYP) metabolism sites and half-life .
  • Docking simulations : Identify potential interactions with CYP3A4/2D6 isoforms, which commonly metabolize alkaloids .

Q. What strategies mitigate oxidative degradation during storage of tetrahydroisoquinoline derivatives?

Answer:

  • Stabilizers : Add antioxidants (e.g., BHT) in ethanol stock solutions.
  • Storage conditions : -20°C under argon for long-term stability; avoid exposure to light (photodegradation) .

Q. How do structural modifications at the 6- and 7-positions affect selectivity for receptor subtypes?

Answer:

  • Methoxy vs. hydroxyl groups : 6-Methoxy enhances lipophilicity and σ-receptor binding, while 7-hydroxy groups increase polarity and reduce CNS penetration .
  • Substituent size : Bulkier groups (e.g., methylsulfonyl at position 2) improve selectivity for dopamine D₂ over D₃ receptors .

Q. Table 2: Receptor Binding Affinity Trends

Derivativeσ-Receptor IC₅₀ (nM)Dopamine D₂ IC₅₀ (nM)Source
6-Methoxy-5-methyl-THIQ12 ± 1.5450 ± 30
7-Hydroxy-5-methyl-THIQ85 ± 6.2320 ± 25

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of 6-methoxy-5-methyl-tetrahydroisoquinoline?

Answer:

  • Rodent models : Sprague-Dawley rats assess oral bioavailability and brain permeability via microdialysis .
  • Metabolic tracer studies : ¹⁴C-labeled compounds quantify excretion routes (e.g., biliary vs. renal) .

Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of tetrahydroisoquinoline derivatives?

Answer:

  • Deuterated analogs : 6,7-D₆-dimethoxy derivatives (CAS 13074-31-2) track metabolic pathways via mass shift in MS .
  • Kinetic isotope effects : Compare reaction rates (e.g., demethylation) between protiated and deuterated forms to elucidate enzymatic mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.